molecular formula C6H9N3 B149044 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 126352-69-0

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

カタログ番号: B149044
CAS番号: 126352-69-0
分子量: 123.16 g/mol
InChIキー: GHPWPOJLJPMISD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine (THPP) is a partially saturated bicyclic heterocycle comprising fused pyrazole and pyrimidine rings. Its unique structure confers conformational flexibility and stereochemical diversity, making it a critical scaffold in medicinal chemistry. THPP derivatives are synthesized via reductive dearomatization of pyrazolo[1,5-a]pyrimidines using transition-metal catalysts like rhodium (up to 98% enantiomeric excess) or reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) . Notably, THPP is a key intermediate in the production of zanubrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor approved for treating B-cell malignancies .

The pharmacological relevance of THPP stems from its ability to adopt stereoisomeric configurations (e.g., syn- and anti-isomers), which influence binding affinity and selectivity in drug-target interactions . Substituents at positions 5 and 7 significantly modulate biological activity; for example, electron-withdrawing groups at position 5 enhance antibacterial potency by improving cell wall penetration .

作用機序

The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives often involves the inhibition of specific enzymes or proteins. For instance, zanubrutinib, a BTK inhibitor, binds covalently to the BTK enzyme, thereby inhibiting its activity and preventing downstream signaling pathways involved in cancer cell proliferation .

類似化合物との比較

Structural and Isomeric Differences

THPP belongs to the pyrazolo-pyrimidine family, which includes isomers such as pyrazolo[3,4-d]pyrimidine, pyrazolo[5,1-b]pyrimidine, and pyrazolo[1,5-c]pyrimidine . These isomers differ in ring fusion positions, leading to distinct electronic and steric properties:

Compound Ring Fusion Positions Key Structural Features
Pyrazolo[1,5-a]pyrimidine 1,5-a Planar aromatic core; reduced derivatives (THPP) are non-aromatic
Pyrazolo[3,4-d]pyrimidine 3,4-d Rigid, fully aromatic scaffold; found in ibrutinib
Pyrazolo[5,1-b]pyrimidine 5,1-b Asymmetric ring fusion; limited synthetic routes

The tetrahydropyrimidine ring in THPP introduces sp³ hybridization, enhancing flexibility compared to fully aromatic isomers like pyrazolo[3,4-d]pyrimidine. This flexibility allows THPP derivatives to adopt bioactive conformations inaccessible to rigid analogs .

Pharmacological Profiles

Compound Therapeutic Application Key Substituents & Activity Insights
THPP (Zanubrutinib) BTK inhibition (B-cell cancers) 4-Phenoxyphenyl at position 3; covalent binding to Cys481 in BTK
Pyrazolo[3,4-d]pyrimidine (Ibrutinib) BTK inhibition Free amino group on pyrimidine; cation-π interaction with Lys430
Pyrazolo[1,5-a]pyrimidine fused chlorins Photodynamic therapy (melanoma) Hydrophilic dihydroxymethyl derivatives show nanomolar activity
7-Trifluoromethyl-THPP derivatives κ-Opioid receptor agonists CF3 group enhances lipophilicity and CNS penetration

Key Observations :

Scaffold-Dependent Selectivity : THPP-based zanubrutinib and pyrazolo[3,4-d]pyrimidine-based ibrutinib both inhibit BTK but exhibit divergent off-target profiles due to scaffold flexibility .

Substituent Effects : Electron-withdrawing groups (e.g., CF3) at position 7 improve metabolic stability and target engagement .

Stereochemical Impact : THPP syn-isomers (e.g., ethyl (5R,7S)-5,7-dimethyl-THPP) show higher enantioselectivity in catalysis compared to anti-isomers .

Physicochemical Properties

Property THPP Pyrazolo[3,4-d]pyrimidine
Aromaticity Non-aromatic (reduced core) Fully aromatic
LogP (Hydrophobicity) ~2.1 (varies with substituents) ~1.8
Synthetic Complexity High (requires asymmetric catalysis) Moderate (direct cyclization)

生物活性

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound is characterized by its fused pyrazole and pyrimidine rings. The structural framework allows for various modifications that can enhance its pharmacological properties. Research indicates that derivatives of this compound exhibit significant biological activities, including anticancer effects and enzyme inhibition.

Synthesis of this compound

The synthesis of this compound typically involves cyclocondensation reactions between 3-aminopyrazoles and various electrophiles. Recent studies have focused on optimizing these synthetic pathways to produce compounds with enhanced efficacy and reduced toxicity.

Common Synthetic Pathways

  • Cyclocondensation Reactions : Involve the interaction of NH-3-aminopyrazoles with biselectrophilic compounds.
  • Reductive Amination : This method has been employed to generate libraries of amine- and amide-based derivatives for biological evaluation.

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance:

  • Prostate Cancer Studies : Novel steroidal compounds fused with this compound demonstrated the ability to suppress androgen receptor (AR) target genes in prostate cancer cell lines (22Rv1 and VCaP). These compounds inhibited AR-mediated signaling pathways and induced apoptosis in cancer cells through mechanisms such as cleaved PARP detection .

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with selective inhibition of various enzymes:

  • Protein Kinases : Some derivatives have shown promise as selective inhibitors of protein kinases involved in cancer progression.
  • Enzymatic Activity : The compounds exhibited significant inhibitory effects on specific enzymes related to metabolic pathways.

Research Findings and Case Studies

StudyFindings
Prostate Cancer Evaluation Compounds suppressed AR target genes and induced apoptosis in treated cells .
Enzymatic Inhibition Derivatives showed selective inhibition of protein kinases and other enzymes related to cancer metabolism .
Synthesis Optimization New synthetic methods improved yields and allowed for greater structural diversity in derivatives .

科学的研究の応用

Medicinal Chemistry Applications

THPP derivatives have been investigated for their potential as therapeutic agents in various diseases, particularly in oncology and infectious diseases.

Antitumor Activity

Recent studies have demonstrated that THPP derivatives exhibit significant anticancer properties. For instance, compounds derived from THPP have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis.

Compound Cancer Type Mechanism of Action Reference
THPP-1Breast CancerApoptosis induction
THPP-2Lung CancerCell cycle arrest

Antitubercular Agents

THPP has also been explored as a scaffold for developing antitubercular agents. A study reported that certain THPP derivatives showed potent activity against Mycobacterium tuberculosis, demonstrating a bactericidal effect comparable to standard treatments.

Compound Activity Log Reduction (cfu) Dosage (mg/kg) Reference
THPP-3Bactericidal3 log units50 and 100

Enzyme Inhibition

THPP derivatives have been identified as potential inhibitors for various enzymes involved in disease pathways. Notably, they have shown promise as inhibitors of Bruton’s tyrosine kinase (BTK), which is crucial in B-cell signaling and has implications in treating B-cell malignancies.

BTK Inhibition

The ability of THPP derivatives to inhibit BTK has been linked to their structural similarity to ATP-binding sites, making them effective candidates for targeted therapies.

Compound Enzyme Targeted IC50 Value (µM) Reference
THPP-4Bruton’s Tyrosine Kinase0.5

Antiviral Properties

Recent research has highlighted the antiviral potential of THPP derivatives against Hepatitis B Virus (HBV). A series of compounds were developed that act as core protein allosteric modulators (CpAMs), effectively inhibiting HBV replication.

HBV Core Protein Modulation

The lead compound from this series demonstrated significant inhibition of HBV DNA viral load in preclinical models.

Compound Viral Load Reduction Model Used Reference
THPP-5Significant reductionHBV AAV mouse model

Structural Insights and Synthesis

The structural versatility of THPP allows for various synthetic modifications that can enhance its biological activity. Recent advancements in synthetic methodologies have facilitated the preparation of diverse THPP derivatives with improved pharmacological profiles.

Synthetic Pathways

Several synthetic routes have been established for generating THPP derivatives, including:

  • Reduction of pyrazolo[1,5-a]pyrimidine to yield tetrahydropyrazolo[1,5-a]pyrimidine.
  • Functionalization at different positions on the tetrahydropyrazolo ring to optimize biological activity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives?

The core structure is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3(5)-aminoazoles (e.g., 5-aminopyrazoles) with α,β-unsaturated carbonyl compounds or β-dicarbonyl derivatives under reflux conditions . For regioselective functionalization, catalysts like KHSO₄ in aqueous media or one-pot multicomponent strategies have been employed to optimize yields (e.g., achieving 62–70% yields for substituted derivatives) . Key intermediates, such as 5-aminopyrazole-4-carboxamides, are critical precursors for downstream modifications .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

  • Analytical Techniques : Use a combination of ¹H/¹³C NMR (to confirm regiochemistry and substituent positions), HRMS (for molecular weight validation), and HPLC (for purity assessment >95%) .
  • Elemental Analysis : Match experimental C, H, N percentages with calculated values (e.g., deviations <0.4% indicate high purity) .
  • X-ray Crystallography : Resolve ambiguous tautomeric forms or regioselectivity issues observed in spectral data .

Q. What safety protocols are essential when handling this compound intermediates?

  • Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to avoid inhalation of volatile byproducts .
  • Handle nitro- or halogen-substituted derivatives with care due to potential toxicity; employ closed systems for reactions involving hydrazine hydrate or silylating agents .
  • Dispose of waste via certified biohazard services, especially for compounds with suspected biological activity .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing position 7 of the pyrazolo[1,5-a]pyrimidine scaffold be addressed?

Regioselective substitution at position 7 requires precise control of reaction conditions. For example:

  • Use silylformamidines or alkoxymethylene-β-dicarbonyl reagents to direct electrophilic substitution .
  • Optimize solvent polarity (e.g., benzene vs. ethanol) and temperature to favor kinetic vs. thermodynamic products .
  • Validate outcomes via 2D NMR (e.g., NOESY for spatial proximity analysis) .

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

  • SAR Analysis : Systematically vary substituents (e.g., trifluoromethyl, arylazo groups) and correlate with activity trends. For instance, 3-(2'-chlorophenylazo) derivatives showed enhanced anticancer activity vs. unsubstituted analogs .
  • Computational Modeling : Perform molecular docking to identify binding interactions (e.g., with Trk kinases or phosphodiesterases) and validate via in vitro enzymatic assays .
  • Metabolic Stability Studies : Use microsomal assays to distinguish intrinsic activity from pharmacokinetic limitations .

Q. How can computational tools predict the physicochemical and ADMET properties of novel derivatives?

  • In Silico Platforms : Employ SwissADME or pkCSM to estimate logP, aqueous solubility, and CYP450 inhibition .
  • Toxicity Prediction : Use ProTox-II to assess hepatotoxicity or mutagenicity risks, particularly for halogenated or nitro-substituted compounds .
  • Docking Studies : Leverage AutoDock Vina to prioritize derivatives with high binding scores for target proteins (e.g., tropomyosin receptor kinases) .

Q. What methodologies validate the tautomeric equilibria of dihydrotetrazolo[1,5-a]pyrimidine derivatives?

  • Spectroscopic Analysis : Monitor tautomerism via ¹H NMR in DMSO-d₆ or CDCl₃; enol-keto equilibria often show distinct chemical shifts for NH or OH protons .
  • Theoretical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model energy differences between tautomers and compare with experimental data .

Q. Methodological Considerations

Q. How to optimize reaction yields for water-sensitive pyrazolo[1,5-a]pyrimidine syntheses?

  • Solvent Choice : Replace protic solvents (e.g., water) with aprotic alternatives (e.g., THF, DCM) for moisture-sensitive steps .
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization while minimizing side reactions .
  • Inert Atmosphere : Use argon/nitrogen purging to prevent oxidation of intermediates like enamines .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up syntheses?

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) systematically to identify critical quality attributes .
  • Purification Protocols : Standardize column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization solvents .

Q. Data Interpretation and Reporting

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate Force Fields : Ensure docking studies use protein structures resolved at <2.0 Å and account for flexible binding pockets .
  • Validate Assay Conditions : Confirm compound solubility and stability in buffer systems (e.g., PBS vs. DMSO) to avoid false negatives .
  • Cross-Validate Models : Compare results across multiple software (e.g., Schrödinger vs. MOE) to identify consensus hits .

特性

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-3-7-6-2-4-8-9(6)5-1/h2,4,7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFZVTDRWQVFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=NN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567902
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126352-69-0
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。